molecular formula C13H18N4O B2753754 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-39-8

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2753754
CAS No.: 2034555-39-8
M. Wt: 246.314
InChI Key: SYBNDKFWQXRJIN-UHFFFAOYSA-N
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Description

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, with additional butylamino and ethyl substituents.

Biochemical Analysis

Cellular Effects

Related compounds have shown to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells .

Molecular Mechanism

Related compounds have been found to inhibit various tyrosine kinases , which could suggest a similar mechanism of action.

Temporal Effects in Laboratory Settings

Related compounds have shown to undergo autocatalytic photochemical dehydrogenation .

Metabolic Pathways

Related compounds have been found to inhibit various tyrosine kinases , which could suggest involvement in these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by further reactions to introduce the butylamino and ethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substituents (butylamino and ethyl groups) that confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBNDKFWQXRJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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